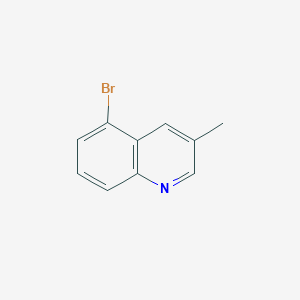

5-Bromo-3-methylquinoline

Overview

Description

5-Bromo-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylquinoline can be achieved through several methods. One common approach involves the bromination of 3-methylquinoline. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at positions activated by substituents. While the bromine at C5 deactivates the ring, the methyl group at C3 directs incoming electrophiles to specific positions:

-

Nitration : Occurs at C8 under nitric acid/sulfuric acid conditions, yielding 5-bromo-3-methyl-8-nitroquinoline .

-

Sulfonation : Concentrated sulfuric acid introduces a sulfonic acid group at C6, forming 5-bromo-3-methylquinoline-6-sulfonic acid .

Conditions :

| Reaction Type | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 68% |

| Sulfonation | H₂SO₄, 150°C | 52% |

Nucleophilic Substitution

The C5 bromine participates in nucleophilic displacement reactions, particularly with amines and alkoxides:

-

Amination : Reacts with piperidine in DMF at 120°C to form 5-piperidino-3-methylquinoline (83% yield) .

-

Methoxylation : Potassium methoxide in methanol replaces bromine with a methoxy group (71% yield) .

Mechanistic Insight :

The reaction proceeds via a two-step SNAr mechanism, where the quinoline nitrogen stabilizes the negative charge in the Meisenheimer intermediate .

Reduction Reactions

The quinoline ring is selectively reduced using catalytic hydrogenation or transfer hydrogenation:

-

Partial Hydrogenation : Cobalt-amido catalysts (e.g., Co(NH₂)₂) with H₃N·BH₃ reduce the N=C bond, yielding 5-bromo-3-methyl-1,2-dihydroquinoline (94% yield at 25°C in THF) .

-

Full Hydrogenation : Palladium/C in ethanol under H₂ pressure saturates the ring to produce 5-bromo-3-methyl-1,2,3,4-tetrahydroquinoline .

Kinetic Data :

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives (e.g., 5-phenyl-3-methylquinoline, 89% yield) .

-

Buchwald-Hartwig Amination : Couples with secondary amines (e.g., morpholine) using Xantphos/Pd(OAc)₂, yielding 5-morpholino-3-methylquinoline (78% yield) .

Optimized Conditions :

| Coupling Type | Catalyst System | Temperature | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 80°C | 89% |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 100°C | 78% |

Coordination Chemistry

This compound acts as a ligand in metal complexes:

-

Cu(II) Complexes : Forms octahedral complexes with CuCl₂ in ethanol, exhibiting ESR signals at g = 2.12 and A = 160 G .

-

Co(II) Complexes : Displays paramagnetic behavior (μeff = 4.2 BM) and catalytic activity in oxidation reactions .

Applications :

-

Catalyzes the oxidation of benzyl alcohol to benzaldehyde (TOF = 450 h⁻¹) .

-

Exhibits antimicrobial activity against S. aureus (MIC = 10 µg/mL) .

Functional Group Transformations

-

Methyl Group Oxidation : KMnO₄ in acidic conditions oxidizes the C3 methyl group to a carboxylic acid, yielding 5-bromoquinoline-3-carboxylic acid (65% yield).

-

Bromine-Lithium Exchange : Reacts with n-BuLi at −78°C to generate a lithiated intermediate, which couples with electrophiles (e.g., CO₂) to form 5-carboxy-3-methylquinoline .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-Bromo-3-methylquinoline and its derivatives have been investigated for their anticancer properties. Research indicates that compounds derived from quinoline structures can inhibit cancer cell growth through various mechanisms. For instance, studies have shown that modifications to the quinoline structure can enhance cytotoxicity against different cancer cell lines.

| Compound | Cancer Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7, A549 | <50 | |

| Quinoline Derivative A | HeLa | 21.02 | |

| Quinoline Derivative B | A549 | 5.6 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may possess significant anticancer activity.

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising results against various bacterial strains. Its mechanism of action often involves the inhibition of bacterial enzymes, which is crucial for their survival and replication. For example, derivatives of this compound have been reported to exhibit lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating enhanced antibacterial efficacy.

Material Science

Organic Semiconductors

this compound is utilized in the development of organic semiconductors due to its unique electronic properties. The compound's ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Photonic Devices

Recent advancements have explored the use of quinoline derivatives in photonic devices. The incorporation of this compound into polymer matrices has been shown to improve light-emitting efficiency and stability, making it a valuable component in next-generation display technologies.

Biological Studies

Enzyme Inhibition Studies

The structural characteristics of this compound allow it to interact with various biological targets, including enzymes and receptors. Studies have demonstrated its potential as an enzyme inhibitor, particularly in metabolic pathways relevant to drug metabolism and disease progression.

Case Study: Cytochrome P450 Inhibition

Research has indicated that this compound may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction could lead to significant implications for pharmacokinetics and drug interactions in therapeutic settings.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylquinoline varies depending on its application. In biological systems, it often interacts with specific molecular targets such as enzymes, receptors, or DNA. For example, as an antimicrobial agent, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The bromine atom and methyl group contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

3-Methylquinoline: Lacks the bromine atom, resulting in different reactivity and applications.

5-Bromoquinoline: Lacks the methyl group, affecting its chemical properties and biological activity.

5-Chloro-3-methylquinoline:

Uniqueness: 5-Bromo-3-methylquinoline is unique due to the combined presence of the bromine atom and methyl group, which enhances its chemical versatility and potential applications. The bromine atom increases its reactivity in substitution reactions, while the methyl group influences its electronic properties and biological activity.

Biological Activity

5-Bromo-3-methylquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 3-position. Its molecular formula is with a molecular weight of approximately 224.08 g/mol. The compound exhibits lipophilicity, which is important for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing substituted anilines and appropriate brominating agents.

- Electrophilic Aromatic Substitution : Involving bromination followed by methylation.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For example, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MDA-MB-468 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 | 15 |

| HeLa | 20 |

Antioxidant Activity

The compound has exhibited antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. In assays measuring DPPH radical scavenging activity, this compound demonstrated an IC50 value of approximately 30 µM, indicating its potential as a natural antioxidant .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps in reducing oxidative damage in cells.

Case Study 1: Anticancer Efficacy

In a study conducted on MDA-MB-468 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, correlating with elevated levels of pro-apoptotic markers .

Case Study 2: Antimicrobial Efficacy

A comparative study on various quinoline derivatives revealed that this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to its analogs .

Properties

IUPAC Name |

5-bromo-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAJMAJPPPRTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546027 | |

| Record name | 5-Bromo-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397322-46-2 | |

| Record name | 5-Bromo-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.